PDBu Binds All Classical and Novel PKC Isoforms with Subnanomolar Affinity
PDBu binds with high affinity to all tested classical (α, βI, γ) and novel (δ, ε, η) PKC isozymes with Kd < 1 nM, with the sole exception being the atypical isozyme PKC-ζ which shows no binding. This broad but non-universal binding profile was determined using recombinant PKC isozymes produced in Sf9 insect cells [1]. By comparison, 12-deoxyphorbol esters such as prostratin exhibit markedly weaker PKC activation and distinct binding site selectivity .
| Evidence Dimension | Binding affinity (Kd) to PKC isozymes |
|---|---|
| Target Compound Data | Kd < 1 nM for PKC-α, -βI, -γ, -δ, -ε, -η; no binding to PKC-ζ |
| Comparator Or Baseline | Prostratin (12-deoxyphorbol 13-acetate): Ki = 210 nM for [3H]PDBu binding sites; significantly weaker PKC activator |
| Quantified Difference | >210-fold higher affinity for PDBu versus prostratin at PKC binding sites |
| Conditions | Recombinant PKC isozymes in Sf9 insect cells; competition binding assays |
Why This Matters
Procurement of PDBu ensures activation of the full classical and novel PKC panel rather than the restricted or weak activation achieved with 12-deoxyphorbol analogs.
- [1] Kazanietz MG, Areces LB, Bahador A, Mischak H, Goodnight J, Mushinski JF, Blumberg PM. Characterization of ligand and substrate specificity for the calcium-dependent and calcium-independent protein kinase C isozymes. Mol Pharmacol. 1993 Aug;44(2):298-307. PMID: 8102781. View Source
